![molecular formula C28H27N5O3S B11668949 4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11668949.png)
4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid
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Overview
Description
4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine and a nitrile compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Acetylation: The acetyl group is added using acetic anhydride or acetyl chloride under basic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the acetylated intermediate with hydrazine.
Final Coupling: The final product is obtained by coupling the hydrazone intermediate with a benzoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazone linkage can be reduced to a hydrazine using reducing agents such as sodium borohydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitrated or halogenated benzoic acid derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is C28H27N5O3S with a molecular weight of approximately 513.6 g/mol. Its structure features a triazole ring, which is known for its biological activity, and a benzoic acid moiety that may enhance solubility and reactivity.
Chemical Identification
- IUPAC Name : 2-{(E)-[({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid
- CAS Number : 303105-62-6
- SMILES Notation : CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4C(=O)O
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . The presence of the triazole ring is significant as triazoles are known to exhibit antifungal properties. Studies have shown that derivatives of triazoles can inhibit the growth of various pathogens.
Case Study: Antifungal Activity
A study evaluated the antifungal efficacy of related triazole compounds against Candida albicans. The results indicated that modifications to the triazole structure significantly influenced activity, suggesting that similar modifications to 4-{(E)-[({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid could enhance its antifungal properties.
Compound | Activity Against Candida albicans | Reference |
---|---|---|
Compound A | Moderate | |
Compound B | High | |
4-{(E)-... | TBD | This study |
Material Science
The compound's unique structure makes it suitable for applications in organic electronics , particularly in the development of organic light-emitting diodes (OLEDs). The triazole moiety can improve charge transport properties.
Case Study: OLED Performance
Research has demonstrated that incorporating triazole derivatives in OLEDs can enhance their efficiency. A comparative analysis showed that devices using triazole-based compounds exhibited improved luminescence and stability.
Device Type | Efficiency (%) | Stability (hours) | Reference |
---|---|---|---|
OLED A | 15 | 1000 | |
OLED B | 20 | 1200 | |
Device with 4-{(E)-... | TBD | TBD | This study |
Agricultural Chemistry
Recent studies have explored the use of similar compounds as agricultural fungicides . The ability to inhibit fungal growth can be beneficial in protecting crops from diseases.
Case Study: Fungal Inhibition
Field trials have shown that triazole derivatives can effectively reduce fungal infections in crops like wheat and corn, leading to increased yields.
Mechanism of Action
The mechanism of action of 4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid depends on its specific application:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.
Material Properties: In materials science, the compound’s electronic structure can influence its conductivity, fluorescence, or other properties.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[({5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)benzoic acid
- 2-{(E)-[({[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid
Uniqueness
4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid is unique due to the presence of the tert-butylphenyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to similar compounds.
Biological Activity
The compound 4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid is a complex organic molecule featuring a triazole ring, sulfanyl group, and hydrazono linkage. This unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C28H27N5O3S
- Molecular Weight : 513.6 g/mol
- IUPAC Name : 2-{(E)-[({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazonoyl]methyl}benzoic acid
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfanyl Group : This step utilizes sulfur-containing reagents.
- Hydrazono Formation : Hydrazine derivatives are employed to create the hydrazono linkage.
- Final Assembly : The benzoic acid moiety is introduced to complete the structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. Compounds similar to the one have demonstrated significant antiproliferative effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : In vitro assays showed that triazole derivatives can induce apoptosis and cell cycle arrest in the G2/M phase, suggesting a robust mechanism against tumor growth .
- HCT-116 (Colon Cancer) : Compounds with similar structures exhibited IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activities:
- Bacterial Inhibition : Various derivatives have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- Mechanism of Action : The interaction of these compounds with bacterial enzymes disrupts metabolic pathways critical for bacterial survival.
Other Biological Activities
Research indicates that triazole derivatives possess additional pharmacological properties:
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, contributing to their anti-inflammatory effects .
- Antioxidant Activity : The presence of specific functional groups enhances their ability to scavenge free radicals .
Study 1: Anticancer Evaluation
A series of synthesized triazole derivatives were evaluated for their anticancer properties. One compound demonstrated an IC50 value of 6.2 μM against HCT-116 cells, indicating potent activity . Flow cytometry analysis revealed that these compounds induce apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Screening
In a comparative study, various triazole derivatives were screened against multiple bacterial strains. The results indicated that certain compounds exhibited strong inhibitory effects comparable to standard antibiotics . The structure–activity relationship (SAR) analysis suggested that modifications at specific positions on the triazole ring significantly affect antibacterial potency.
Properties
Molecular Formula |
C28H27N5O3S |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
4-[(E)-[[2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C28H27N5O3S/c1-28(2,3)22-15-13-20(14-16-22)25-31-32-27(33(25)23-7-5-4-6-8-23)37-18-24(34)30-29-17-19-9-11-21(12-10-19)26(35)36/h4-17H,18H2,1-3H3,(H,30,34)(H,35,36)/b29-17+ |
InChI Key |
IFTPTSSUMXBXIB-STBIYBPSSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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